Chromoxane Cyanine R

Vue d'ensemble

Description

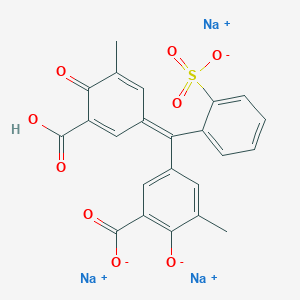

Chromoxane cyanin R is an organic sodium salt that is the trisodium salt of 5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)(2-sulfophenyl)methyl]-2-hydroxy-3-methylbenzoic acid. It can be used for the detection of some metals in tissue. It has a role as a histological dye and a fluorochrome. It is an organic sodium salt and an organosulfonate salt. It contains a chromoxane cyanin R(3-).

Applications De Recherche Scientifique

Biological Staining Properties : Chromoxane Cyanine R is effective for staining animal tissues, imparting red color to nuclei, cytoplasm, and collagen. The stain is resistant to extraction by mild alkali but not by acids. Its staining ability depends on ionized amino groups in the tissue, indicating both ionic and non-ionic binding to the dye (Kiernan, 1984).

Chemical and Spectral Properties : As an acid-base indicator, this compound exhibits five different colors corresponding to various ionization states. The most significant color change occurs at pH 11-12, shifting from yellow to blue. This property is used for assaying the dye by measuring its absorbance in alkaline solutions (Kiernan, 1984).

Certification and Standardization : The Biological Stain Commission certifies batches of this compound that meet specific criteria, including UV/visible spectra at different pH levels and satisfactory performance in various staining methods. This certification ensures consistent quality for biological staining applications (Fagan & Kiernan, 2020).

Analytical Chemistry Applications : this compound is used in adsorptive cathodic stripping voltammetry for the simultaneous determination of trace amounts of vanadium and molybdenum in various samples. This application demonstrates its utility in sensitive and specific analytical methods for environmental and food safety testing (Ensafi, Khayamian, & Khaloo, 2008).

Optical Sensing : It has been used in optical fiber sensors with doped sol-gel coatings for real-time monitoring of nitric acid concentrations, critical for nuclear fuel reprocessing. This showcases its role in developing sensitive and specific sensors for industrial applications (Noiré et al., 1998).

Substitute for Other Dyes in Histology : In the event of shortages of dyes like hematoxylin, this compound can serve as a substitute for nuclear staining in histological applications. Its versatility in staining protocols makes it a valuable alternative in biomedical laboratories (Dapson, Horobin, & Kiernan, 2010).

Mécanisme D'action

Target of Action

Chromoxane Cyanine R, also known as Eriochrome Cyanine R or Mordant Blue 3 , is primarily used as a histological dye and a fluorochrome . Its primary targets are the cells and tissues in biological specimens, where it provides contrast and highlights specific features of interest, such as nuclei and cytoplasm .

Mode of Action

This compound interacts with its targets by binding to specific components within the cells and tissues. This compound is a dye-metal complex, notably forming complexes with ferric iron . These complexes are excellent for staining myelin in paraffin sections . They likely attach to basic proteins and resist extraction from a relatively hydrophobic environment .

Result of Action

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Chromoxane Cyanine R plays a significant role in biochemical reactions, primarily as a staining agent. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it binds to myelin in neural tissues, allowing for the visualization of nerve fibers in histological sections . The dye forms complexes with metal ions, which can be used to detect the presence of metals in biological tissues . These interactions are typically ionic or coordination bonds, where the dye’s sulfonate groups interact with positively charged sites on proteins or metal ions.

Cellular Effects

This compound affects various types of cells and cellular processes. It is known to stain myelin sheaths in neurons, which is crucial for studying neural tissues . The dye can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, its binding to myelin proteins can affect the integrity and function of the myelin sheath, potentially impacting nerve signal transmission . Additionally, this compound can be used to identify cobalt-chromium wear particles in periprosthetic tissues, highlighting its utility in medical diagnostics .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form complexes with metal ions and proteins. At the molecular level, the dye binds to specific sites on biomolecules through ionic and coordination bonds . This binding can inhibit or activate enzymes, depending on the nature of the interaction. For instance, the dye’s interaction with myelin proteins can inhibit the degradation of myelin, thereby preserving the integrity of neural tissues . This compound can also induce changes in gene expression by binding to DNA or RNA, affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The dye is relatively stable under standard laboratory conditions, but its staining efficacy can degrade over prolonged periods or under harsh conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in neural tissues where it preserves myelin integrity . The dye’s stability and effectiveness can be influenced by factors such as pH, temperature, and exposure to light.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the dye effectively stains target tissues without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, where a certain concentration of the dye is required to achieve effective staining without adverse effects. It is crucial to optimize the dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to metal ion metabolism. The dye interacts with enzymes and cofactors involved in metal ion transport and storage . For example, it can bind to metalloproteins, affecting their function and stability. This compound can also influence metabolic flux by altering the levels of specific metabolites, particularly those related to metal ion homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The dye can accumulate in specific cellular compartments, such as the myelin sheath in neurons, due to its affinity for myelin proteins . This localization is facilitated by the dye’s ability to form stable complexes with target biomolecules, ensuring its retention in the desired cellular structures.

Subcellular Localization

This compound exhibits specific subcellular localization, primarily targeting the myelin sheath in neural tissues . The dye’s activity and function are influenced by its localization, as it can interact with myelin proteins and other components of the neural tissue. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its staining efficacy and specificity .

Propriétés

IUPAC Name |

trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O9S.3Na/c1-11-7-13(9-16(20(11)24)22(26)27)19(15-5-3-4-6-18(15)33(30,31)32)14-8-12(2)21(25)17(10-14)23(28)29;;;/h3-10,24H,1-2H3,(H,26,27)(H,28,29)(H,30,31,32);;;/q;3*+1/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUMCSDSJNSMQH-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1[O-])C(=O)[O-])C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=CC=CC=C3S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15Na3O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark brown solid; [Sigma-Aldrich MSDS] | |

| Record name | Eriochrome Cyanine R | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14147 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3564-18-9 | |

| Record name | Benzoic acid, 3,3'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[6-hydroxy-5-methyl-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisodium hydrogen 3,3'-(3H-2,1-benzoxathiol-3-ylidene)bis[6-oxido-5-methylbenzoate S,S-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.